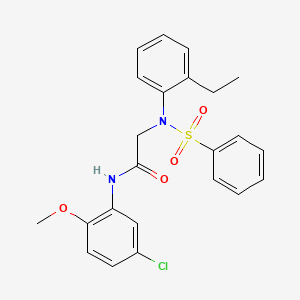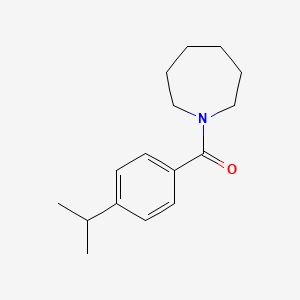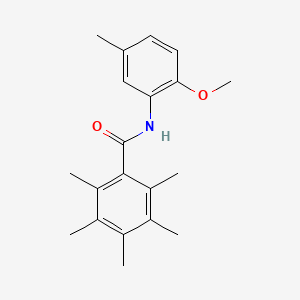
N-(2-methoxy-5-methylphenyl)-2,3,4,5,6-pentamethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxy-5-methylphenyl)-2,3,4,5,6-pentamethylbenzamide, commonly known as MMMPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MMMPB is a member of the benzamide family and is known for its unique chemical properties which make it an attractive candidate for research in the fields of medicine, biology, and chemistry.
Wirkmechanismus
The mechanism of action of MMMPB is not fully understood, but studies have suggested that it may act by inhibiting certain enzymes or receptors in cells. One study found that MMMPB inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. Other studies have suggested that MMMPB may interact with certain receptors in the central nervous system, leading to its potential as a therapeutic agent for conditions such as depression and anxiety.
Biochemical and physiological effects:
Studies have shown that MMMPB has a variety of biochemical and physiological effects. In addition to its potential as a cancer treatment, MMMPB has been shown to have antibacterial and antifungal properties. It has also been shown to have analgesic effects and to reduce inflammation in animal models. Studies have suggested that MMMPB may have potential as a treatment for conditions such as arthritis and neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MMMPB in lab experiments is its unique chemical structure, which makes it an attractive candidate for research in a variety of fields. Its potential applications in cancer treatment, antibacterial and antifungal therapies, and the treatment of central nervous system disorders make it a versatile compound for research. However, one limitation of MMMPB is its relatively complex synthesis method, which may make it difficult to produce in large quantities for use in experiments.
Zukünftige Richtungen
There are several potential future directions for research involving MMMPB. One area of interest is the development of MMMPB as a cancer treatment. Studies have shown promising results in vitro, and further research is needed to determine its potential as a chemotherapeutic agent in vivo. Other potential future directions include the study of MMMPB's effects on the central nervous system and its potential as an antibacterial and antifungal agent. Further research is also needed to optimize the synthesis method for MMMPB to make it more accessible for use in experiments.
Synthesemethoden
The synthesis of MMMPB involves several steps, including the reaction of 2,3,4,5,6-pentamethylbenzoyl chloride with 2-methoxy-5-methylphenylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using a variety of techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
MMMPB has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. MMMPB has been shown to inhibit the growth of cancer cells in vitro, and studies have suggested that it may have potential as a chemotherapeutic agent. Other areas of research include the study of MMMPB's effects on the central nervous system, as well as its potential as an antibacterial and antifungal agent.
Eigenschaften
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2,3,4,5,6-pentamethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-11-8-9-18(23-7)17(10-11)21-20(22)19-15(5)13(3)12(2)14(4)16(19)6/h8-10H,1-7H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLLLLMGJPYKDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=C(C(=C(C(=C2C)C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-({3-[(4-chlorophenyl)thio]propanoyl}amino)benzoate](/img/structure/B5721175.png)
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-3-methyl-2-thiophenecarbohydrazide](/img/structure/B5721177.png)
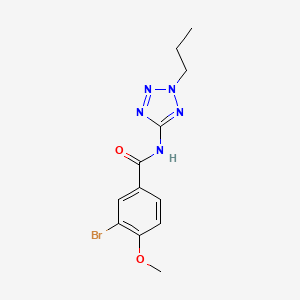
![1-(4-pyridinyl)ethanone O-{[7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}oxime](/img/structure/B5721189.png)
![4-({[5-(4-methyl-3-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5721196.png)

![6-bromo-2-methyl-N'-(4-methylbenzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5721214.png)
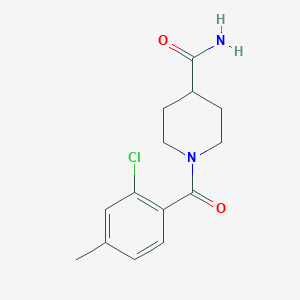
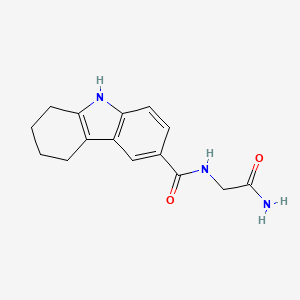
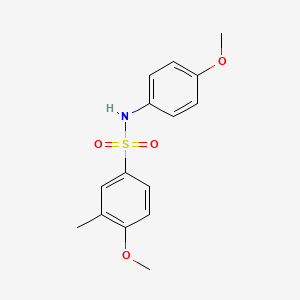
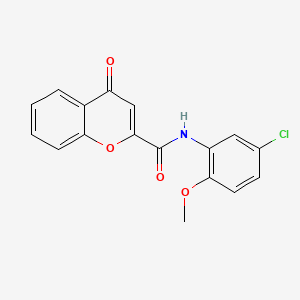
![N-(4-chlorophenyl)-4-[(dimethylamino)sulfonyl]benzamide](/img/structure/B5721269.png)
